3-Ketocarbofuran

Beschreibung

Significance as a Major Environmental and Biological Metabolite

The environmental and biological significance of 3-ketocarbofuran stems from its formation from carbofuran (B1668357), a broad-spectrum insecticide used on crops like corn, potatoes, and soybeans. ontosight.ai The degradation of carbofuran in the environment leads to the formation of several metabolites, with this compound being a prominent one. taylorfrancis.comwho.int Its presence in soil and water systems is a key concern due to its potential for contamination and exposure to non-target organisms. ontosight.ai

The metabolic pathway involves the oxidation of 3-hydroxycarbofuran (B132532), another major metabolite of carbofuran, to form this compound. scispace.com This transformation can occur in soil, plants, and animals. ontosight.ai Studies have shown that the persistence and concentration of this compound can vary depending on environmental conditions such as soil type and pH. tandfonline.com For instance, this compound is very short-lived, even in sterile organic soil. tandfonline.com

The toxicity of this compound is a significant aspect of its research profile. It has been found to be as toxic as carbofuran, and in some cases, even more so. upm.edu.mynih.gov This is because it also inhibits the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxic effects. cymitquimica.com

Research Gaps and Current Knowledge Landscape

While much is known about the formation and toxicity of this compound, several research gaps remain. A significant area requiring further investigation is the development of degradation pathways that can effectively minimize the toxicity of this metabolite. upm.edu.myresearchgate.net Current degradation processes like hydrolysis and photolysis can lead to the formation of this compound, which is as harmful as the parent compound. upm.edu.myresearchgate.net

Further research is also needed to fully understand the long-term environmental fate and chronic effects of this compound. ontosight.ai Although it is known to be a transient metabolite, its continuous formation from the degradation of carbofuran means that its presence in the environment is persistent. More comprehensive studies are required to assess the risks associated with this continuous presence.

The development of more sensitive and efficient analytical methods for detecting and quantifying this compound in various environmental and biological matrices is another area of ongoing research. researchgate.netnih.gov While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, there is a need for methods that can provide faster and more accurate results, especially for complex samples. ontosight.airesearchgate.net

Finally, understanding the complete metabolic pathway of carbofuran, including all its intermediate and final degradation products, is crucial for a comprehensive risk assessment. ethz.ch While the formation of this compound is well-documented, the roles and toxicities of other minor metabolites are not as well understood.

Detailed Research Findings

Recent research has provided valuable insights into the behavior of this compound in different environmental settings. For example, a study on the dissipation of carbofuran in Chinese kale and brinjal grown in humid tropics found that this compound was detected as a metabolite, with its concentration peaking and then declining over time. semanticscholar.org Another study investigating the photodegradation of carbofuran in paddy water samples also detected this compound as a metabolite, highlighting the role of photolysis in its formation. typeset.ioscispace.com

The table below summarizes key findings from various studies on this compound.

| Research Focus | Key Findings | References |

| Metabolism in Plants | This compound is a significant metabolite of carbofuran in various plants. Its concentration varies depending on the plant species and time after application. | scispace.comsemanticscholar.org |

| Environmental Fate | The persistence of this compound in soil and water is influenced by factors like soil type, pH, and microbial activity. It is generally considered to be short-lived. | tandfonline.com |

| Toxicity | This compound exhibits toxicity comparable to or even greater than its parent compound, carbofuran, primarily through the inhibition of acetylcholinesterase. | ontosight.aiupm.edu.mynih.gov |

| Analytical Detection | Various analytical methods, including GC-MS and LC-MS/MS, are used for the detection and quantification of this compound in environmental and biological samples. | ontosight.airesearchgate.netnih.gov |

| Degradation | Hydrolysis and photolysis are key degradation pathways for carbofuran that can lead to the formation of this compound. | upm.edu.myresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

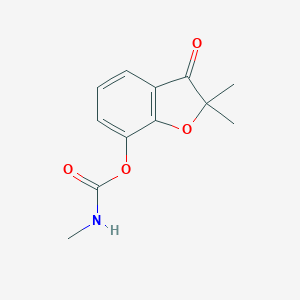

IUPAC Name |

(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZYYXXILQTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168226 | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16709-30-1 | |

| Record name | 3-Ketocarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketocarbofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation and Metabolic Pathways of 3 Ketocarbofuran

Biotransformation from Precursor Insecticides

Conversion from Carbofuran (B1668357) via Hydroxylation and Oxidation Mechanisms

The primary pathway to 3-ketocarbofuran formation begins with the insecticide carbofuran. The metabolic process is initiated by hydroxylation to form 3-hydroxycarbofuran (B132532), which is subsequently oxidized to produce this compound. inchem.orgscispace.comnbrienvis.nic.in This conversion is a critical step in the metabolic cascade of carbofuran in various organisms, including mammals, plants, and microorganisms. inchem.orgscispace.comnbrienvis.nic.incoresta.orgtandfonline.com In plants, the metabolism of carbofuran involves hydroxylation and oxidation at the C-3 position. fao.org Similarly, fungal degradation of carbofuran can proceed through hydroxylation at the third position, followed by oxidation to this compound. nbrienvis.nic.in The metabolite this compound is often transient and can be rapidly hydrolyzed to the less toxic this compound phenol. scispace.comnih.gov

Derivation from Benfuracarb (B1667993) Biotransformation

Benfuracarb is also metabolized to form this compound. The biotransformation of benfuracarb proceeds through the cleavage of its N-S bond, leading to the formation of carbofuran as a major metabolite. nih.govacs.orgchemreg.netnih.gov Following its formation, carbofuran is further metabolized through hydroxylation to 3-hydroxycarbofuran and subsequent oxidation to this compound. acs.orgchemreg.net This pathway has been identified in various organisms, including mammals and plants. nih.govacs.orgnih.gov The metabolism of benfuracarb in plants such as cotton, bean, and corn involves N-S bond cleavage, oxidation, hydrolysis, and conjugation, with 3-ketophenol being isolated as a plant conjugate. acs.org

In Vivo Metabolic Pathways in Biological Systems

Mammalian Metabolism (e.g., Rat, Human Hepatic Microsomes)

In mammals, the metabolism of carbofuran and its precursors leading to this compound has been studied in species such as rats and through in vitro models using human hepatic microsomes. inchem.orgnih.govinchem.orgresearchgate.net The metabolic pathway in rats involves the hydroxylation of carbofuran to 3-hydroxycarbofuran, followed by oxidation to this compound. inchem.org In vitro studies with rat liver homogenates confirm a similar metabolic pattern. inchem.org When carbosulfan (B1218777) is administered to rats, it is metabolized to carbofuran, which is then further converted to metabolites including this compound. inchem.org

Studies using hepatic microsomes from humans, rats, and other mammals have demonstrated the conversion of carbosulfan and benfuracarb to carbofuran and its subsequent metabolites, including 3-hydroxycarbofuran and this compound. nih.govnih.govnih.gov In these in vitro systems, the formation of these more toxic products often occurs rapidly. nih.gov

The biotransformation of these carbamate (B1207046) insecticides is heavily reliant on the activity of cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.gov In humans, CYP3A4 has been identified as the primary enzyme responsible for the oxidation of carbofuran to 3-hydroxycarbofuran, a direct precursor to this compound. researchgate.netnih.gov While other isoforms like CYP1A2 and CYP2C19 play minor roles, CYP3A4 accounts for the vast majority of this metabolic step. researchgate.netnih.gov

The activation of carbosulfan to carbofuran in human liver microsomes is also predominantly catalyzed by CYP3A4. researchgate.net Similarly, the metabolism of benfuracarb to carbofuran in humans is dominated by CYP3A4. researchgate.net The significant role of CYP3A4 is further supported by inhibition studies, where specific inhibitors of this enzyme drastically reduce the formation of carbofuran and its metabolites. nih.govresearchgate.netnih.gov This highlights the central role of CYP3A4 in the metabolic pathways that lead to the formation of this compound from its various precursor insecticides in humans. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Precursor Insecticides and their Metabolic Conversion to this compound

Interactive Data Table: Key Enzymes in this compound Formation

Conjugation Reactions

The metabolic processing of carbofuran and its derivatives, including this compound, involves conjugation reactions to facilitate their excretion from living organisms. inchem.orgpublications.gc.ca Following the initial hydroxylation and oxidation steps that form metabolites like 3-hydroxycarbofuran and this compound, the carbamate ester linkage can be broken. inchem.org This cleavage results in the formation of phenolic derivatives, which are then primarily conjugated with glycosides. inchem.org In mammals, a significant metabolic pathway involves conjugation reactions following hydroxylation. nih.gov The primary route for eliminating these metabolites is through the urine, where they appear as conjugates of substances like glutathione. publications.gc.ca

Plant Metabolism and Uptake

The metabolism of carbofuran in plants is a critical pathway leading to the formation of this compound. The process generally involves hydroxylation at the C-3 position to form 3-hydroxycarbofuran, which is subsequently oxidized to this compound. scispace.comfao.org Hydrolysis of the carbamate linkage also occurs, and the resulting metabolites often undergo substantial conjugation within the plant tissues. inchem.orgfao.org

The uptake and concentration of these metabolites can vary significantly between different plant species and parts of the plant. For instance, in a study on red kidney bean plants grown in hydroponic culture, a carbofuran derivative was absorbed and translocated throughout the plant, where it was metabolized into carbofuran, 3-hydroxycarbofuran, and this compound. nih.gov In soya beans, this compound was identified as a major metabolite, accounting for 5% of the total radioactive residue (TRR) in the beans. fao.orgfao.org

Field studies on Chinese kale and brinjal under humid tropical conditions demonstrated the transient presence of this compound. In brinjal, the metabolite reached a maximum concentration on day 7, with 0.30 mg/kg in the leaves and a trace amount of 0.02 mg/kg in the fruits, which then dissipated rapidly. scispace.com Conversely, in studies on cauliflower and brussels sprouts, neither carbofuran nor its metabolites, including this compound, were detected in the edible portions (flower or sprout). capes.gov.br

Table 1: Maximum Residue Concentration of this compound in Brinjal

| Plant Part | Maximum Concentration (mg/kg) | Day of Maximum Concentration |

|---|---|---|

| Leaves | 0.30 | 7 |

| Fruits | 0.02 | 7 |

Data sourced from a field study on brinjal plants after carbofuran application. scispace.com

Aquatic Organism Metabolism

In aquatic environments, carbofuran is subject to degradation that can lead to the formation of this compound. scispace.com The process is influenced by environmental conditions; for example, in alkaline waters, carbofuran undergoes chemical hydrolysis, producing 3-hydroxycarbofuran and this compound as major metabolites. agriculturejournals.cz Studies have shown that carbofuran degrades in water into several compounds, including carbofuran phenol, 3-hydroxycarbofuran, and this compound. scispace.com Aquatic organisms can absorb these compounds from the water. Research has indicated that freshwater bivalve molluscs, such as Glebula rotundata and Rangia cuneata, have been observed to absorb waterborne carbofuran. scispace.com

Environmental Transformation Pathways

The transformation of carbofuran in the environment, which leads to the formation of this compound, occurs through both microbial and abiotic processes. nih.gov These pathways are crucial in determining the persistence and fate of the parent compound and its metabolites in soil and water.

Microbial Degradation Mechanisms in Soil and Water

Microbial activity is a primary driver for the degradation of carbofuran in soil and water. tandfonline.com The formation of this compound is reported to be a predominantly biotic oxidation process. tandfonline.com Various microorganisms are capable of metabolizing carbofuran. Oxidation and hydrolysis are the dominant microbial degradation pathways. capes.gov.brajol.info Fungal degradation can occur via hydroxylation at the C-3 position, followed by oxidation to this compound. researchgate.net

Several bacterial genera, including Pseudomonas and Alcaligenes, have been identified as capable of degrading carbofuran. ajol.info One study isolated a Bacillus sp. strain (DT1) that utilized carbofuran as a source of carbon and energy, degrading it through a pathway that produced 3-hydroxycarbofuran and carbofuran 7-phenol as intermediates. eeer.org

The persistence of these compounds in soil, measured by the time it takes for 50% of the compound to disappear (DT50), varies. A laboratory study under controlled conditions found that this compound degraded more quickly than its parent compound, carbofuran. tandfonline.com

Table 2: Disappearance Time (DT50) of Carbofuran and its Metabolites in Soil

| Compound | DT50 (days) |

|---|---|

| Carbofuran | 12 |

| This compound | 5 |

| 3-Hydroxycarbofuran | <1 |

Data represents degradation under controlled laboratory conditions. tandfonline.com

Abiotic Environmental Conversion

Abiotic factors, particularly pH and sunlight, play a significant role in the environmental conversion of carbofuran. nih.govupm.edu.my Hydrolysis is a key abiotic degradation pathway, and its rate is strongly influenced by pH. scispace.com Carbofuran is relatively stable in acidic or neutral conditions but degrades rapidly in alkaline media. scispace.comupm.edu.my

Table 3: Effect of pH on Carbofuran Half-Life in Water

| pH | Half-Life |

|---|---|

| 7.0 | 1.9 months |

| 8.0 | 1 week |

Data based on degradation rates in water. scispace.com

Photolysis, or degradation by sunlight, also enhances the breakdown of carbofuran in water. researchgate.net A study comparing degradation rates found that carbofuran in water exposed to sunlight degraded more than twice as fast as when kept in the dark. Both this compound and carbofuran-phenol were detected as metabolites in these experiments, with concentrations ranging from 0.03 to 0.23 ppm. researchgate.net

Ecotoxicological and Toxicological Implications of 3 Ketocarbofuran

Mechanistic Basis of Cholinesterase Inhibition

The primary mechanism of toxicity for 3-Ketocarbofuran is the inhibition of the enzyme acetylcholinesterase (AChE). osha.govfao.org Like other carbamate (B1207046) pesticides, this compound acts as a reversible inhibitor of AChE. osha.govfao.org The process involves the carbamoylation of the active site of the enzyme, forming an unstable complex. osha.gov

This inhibition prevents the normal breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve and muscle junctions. osha.gov The resulting accumulation of acetylcholine leads to a state of continuous nerve impulse transmission, preventing muscles and organs from relaxing. osha.gov This overstimulation of the nervous system is responsible for the clinical signs of toxicity associated with exposure. osha.gov

Comparative Toxicity Assessments with Parent Compounds and Other Metabolites

The acute toxicity of these compounds, measured by the median lethal dose (LD50), highlights the substantial hazard they present.

Ecotoxicological Impacts on Non-Target Organisms

The high toxicity of this compound extends to a wide range of non-target organisms in both aquatic and terrestrial ecosystems.

This compound is classified as very toxic to aquatic organisms. While specific toxicity data for this metabolite is limited, the ecotoxicological profile of its parent compound, carbofuran (B1668357), provides a strong basis for concern. Carbofuran is very highly toxic to both freshwater and estuarine/marine fish and invertebrates. For instance, the 48-hour median effective concentration (EC50) for carbofuran in the water flea Daphnia magna has been reported to be as low as 0.0187 mg/L, demonstrating extreme toxicity to these crucial aquatic invertebrates. Similarly, the 96-hour median lethal concentration (LC50) for the guppy (Poecilia reticulata) is 0.2245 mg/L. Given that this compound has a comparable toxicity profile to its parent compound, it poses a significant threat to aquatic life. envchemgroup.comorst.edu

The impact of this compound on terrestrial ecosystems is also a major concern. The parent compound, carbofuran, is notoriously toxic to birds, with residues of its metabolites, including this compound, being found in berries and leaves. High residues of carbofuran and its metabolites, 3-hydroxycarbofuran (B132532) and this compound, in soil and water have been linked to significant wildlife mortality.

Earthworms are also susceptible to the effects of these compounds. Carbofuran is considered moderately to highly toxic to earthworms. Studies have shown that it can inhibit growth rates even at low concentrations. As with aquatic organisms, the comparable toxicity of this compound suggests it presents a similar hazard to terrestrial invertebrates that play vital roles in soil health. who.int

Sublethal and Chronic Effects in Exposed Organisms

Beyond acute lethality, exposure to this compound and its parent compound can lead to significant sublethal and chronic effects. Chronic exposure to cholinesterase inhibitors can result in neuropsychological consequences. osha.gov In aquatic invertebrates like Daphnia magna, sublethal exposure to carbofuran has been shown to cause a decrease in heart rate. Chronic toxicity testing of carbofuran in rats has demonstrated reduced offspring survival and lower body weights, while chronic tests on aquatic invertebrates have revealed reproductive effects. These findings indicate that environmentally relevant concentrations of these carbamates can have long-term detrimental impacts on the health and reproductive success of exposed populations.

Potential for Cross-Placental Transfer

A significant toxicological concern for mammals is the ability of carbofuran and its major metabolites to cross the placental barrier. nih.govnih.gov This means that exposure of a pregnant female can lead to exposure of the developing fetus. nih.govnih.gov The transfer of these potent cholinesterase inhibitors across the placenta can produce serious adverse effects on the maternal-placental-fetal unit, highlighting a critical risk for developmental toxicity. nih.govnih.gov

Table of Mentioned Compounds

Interactions with Other Environmental Contaminants

The environmental presence of this compound, a primary and equally toxic metabolite of the insecticide carbofuran, rarely occurs in isolation. publications.gc.ca Ecosystems are typically laden with a complex mixture of pollutants, leading to potential interactions that can alter the toxicological profile of individual compounds. The combined toxic effects of chemical mixtures can manifest as synergistic (greater than the sum of individual effects), antagonistic (less than the sum), or additive. hh-ra.org For this compound, interactions are of significant concern, particularly with other pesticides that share a similar mechanism of action. researchgate.netnih.govtandfonline.com

Research into the interactive effects of this compound itself is limited; however, extensive studies on its parent compound, carbofuran, provide critical insights. The toxicity of carbofuran, and by extension its metabolites like this compound, can be significantly potentiated when co-exposure with other cholinesterase inhibitors occurs. researchgate.netnih.govtandfonline.com

Synergism with Organophosphate Pesticides

The most documented interactions for carbamates like this compound are with organophosphate (OP) pesticides. hh-ra.org Both chemical classes inhibit the acetylcholinesterase (AChE) enzyme, but through different mechanisms, which can lead to synergistic toxicity. rsc.org

A key example is the interaction between carbofuran and chlorpyrifos (B1668852), an organophosphate insecticide. nih.gov Studies have demonstrated that combined exposure to carbofuran and chlorpyrifos results in a synergistic neurotoxic effect. nih.gov At higher concentrations, this combination leads to increased cytotoxicity, with oxidative stress identified as a contributing mechanism. nih.gov This synergistic action is also observed in aquatic species, where co-exposure to carbofuran and chlorpyrifos led to significant malformations in zebrafish embryos, effects not observed with single pesticide treatments at the same concentrations.

The mechanism for this synergism is multifaceted. Firstly, there is an additive effect on the shared molecular target, acetylcholinesterase. Secondly, metabolic interactions play a crucial role. Organophosphates can inhibit the activity of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing and detoxifying carbamates. hh-ra.orgnih.gov For instance, chlorpyrifos has been shown to inhibit CYP3A4, a key enzyme in human metabolism of carbofuran. nih.gov This inhibition slows the breakdown of the carbamate, leading to higher internal concentrations and prolonged toxic effects. hh-ra.org

Interactive Effects of this compound with Other Pesticides

| Interacting Contaminant(s) | Organism/System Studied | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Other Cholinesterase Inhibitors (General) | General Toxicological Principle | Potentiated (Synergistic) Toxicity | Additive inhibition of acetylcholinesterase. | researchgate.net, nih.gov, tandfonline.com |

| Chlorpyrifos (Organophosphate) | Rat Pheochromocytoma (PC12) cells | Synergistic cytotoxicity at higher doses. | Increased oxidative stress; additive AChE inhibition. | nih.gov, nih.gov |

| Organophosphates (General) | Male Mice | Potentiation of N-methylcarbamate toxicity. | Inhibition of carbamate metabolism (e.g., via carboxylesterases or CYP enzymes). | hh-ra.org |

| Chlorpyrifos (Organophosphate) | Human Liver Microsomes | Inhibition of carbofuran metabolism. | Inhibition of Cytochrome P450 (CYP3A4) enzymes. | nih.gov |

Environmental Fate and Degradation Kinetics of 3 Ketocarbofuran

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).

The primary route of 3-ketocarbofuran formation in aquatic environments is through the photolysis of its parent compound, carbofuran (B1668357). typeset.ioscispace.com Studies conducted in paddy water have shown that exposure to sunlight facilitates the degradation of carbofuran, leading to the formation of metabolites including this compound and carbofuran-phenol. typeset.iojebas.orgresearchgate.net In one such study, this compound was detected at low concentrations, ranging from 0.03 to 0.23 ppm, in paddy water samples exposed to sunlight. typeset.io The concentration of these metabolites tended to increase over time, even as the parent carbofuran degraded. typeset.iojebas.org

The hydrolysis of this compound, a chemical breakdown reaction with water, is highly dependent on the chemical conditions of the surrounding medium, particularly pH. The stability of carbamate (B1207046) pesticides, including this compound, is influenced by temperature and pH, with degradation rates generally increasing with higher pH and temperature. scispace.com

Research indicates that the hydrolysis of this compound can be significantly inhibited under certain conditions. In basic media, the presence of non-ionic micelles has been shown to cause a large inhibition of its hydrolysis. researchgate.net This inhibitory effect is attributed to the association of the this compound molecule with the micellar core, which effectively shields it from hydroxyl ions in the water. researchgate.net Similarly, a study on its stability in AOT-based microemulsions (a type of water-in-oil emulsion) also observed a steep decrease in the rate of decomposition in basic media. nih.gov This suggests that in complex environmental matrices containing colloids or organic aggregates, the hydrolytic degradation of this compound may be slower than in pure water. nih.gov

Kinetic studies have provided some quantitative data on its hydrolysis. The second-order rate constant for the basic hydrolysis of this compound in pure water was determined to be (2.1±0.1)x10⁻² M⁻¹s⁻¹. researchgate.net The presence of different non-ionic surfactants (Brij series) was found to inhibit this rate. researchgate.net While carbofuran itself is known to be stable in acidic and neutral media and unstable in alkaline conditions fao.org, detailed kinetic data for this compound across a wide range of pH and temperatures are not extensively available. The parent compound's hydrolysis half-life can range from 1 week at pH 8.0 to 690 weeks at pH 6.0, demonstrating the critical influence of pH on carbamate stability. canada.ca

Table 1: Basic Hydrolysis of this compound in the Presence of Non-Ionic Micelles

| Medium | Effect on Hydrolysis | Second Order Rate Constant (k / M⁻¹s⁻¹) |

|---|---|---|

| Pure Water | - | (2.1±0.1)x10⁻² |

| Brij 58 | Inhibition | (3.6±0.7)x10⁻³ |

| Brij 78 | Inhibition | (3.2±0.5)x10⁻³ |

| Brij 35 | Inhibition | (4.9±0.9)x10⁻³ |

Biotic Degradation Processes

Biotic degradation, driven by microorganisms, is a primary pathway for the breakdown of organic compounds like this compound in the environment.

This compound is a principal metabolite in the aerobic microbial degradation of carbofuran in soil. fao.org The major pathway involves the hydroxylation of carbofuran at the C-3 position to form 3-hydroxycarbofuran (B132532), which is then biotically oxidized to this compound. scispace.comfao.org This compound is typically transient, suggesting it is further degraded by soil microbes. tandfonline.com

The degradation of this compound has been observed in studies using microbial consortia from biomixtures, where it was found at very low concentrations, indicating its rapid subsequent breakdown. csic.es Fungal species are also involved in this process. annualreviews.org For instance, Aspergillus niger and Fusarium graminearum have been shown to metabolize carbofuran into 3-hydroxycarbofuran and this compound. annualreviews.org Once formed, the metabolism of this compound can be accelerated by certain bacteria. In one study, the half-life of this compound in soil was found to be approximately 19.8 days when considering the total residues of carbofuran and its metabolites. researchgate.net Another study reported that total residues of carbofuran and 3-hydroxycarbofuran were detected in soil for up to 105 days. nih.gov However, when studied in isolation or as a rapidly formed metabolite, its persistence is much shorter. tandfonline.com

The critical role of microbial activity in the degradation of this compound is clearly demonstrated when comparing its persistence in sterile (microbe-free) versus natural (microbe-rich) environments.

A pivotal laboratory study examined the persistence of this compound over 16 weeks in both sterile and natural organic (muck) and mineral (loam) soils. tandfonline.com The results showed that this compound was "very short-lived" in natural soils. tandfonline.com When formed from the degradation of 3-hydroxycarbofuran in these natural soils, this compound reached its maximum concentration within one day and subsequently disappeared within 4 days in loam and approximately one week in muck. tandfonline.com

In contrast, its persistence was notably longer in sterile soils. In sterile muck, 50% of the initial amount of this compound still remained after one week. tandfonline.com This demonstrates that while some chemical degradation occurs, microbial biodegradation is the dominant and most rapid process for its removal from soil.

Table 2: Persistence of this compound in Sterile vs. Natural Soils

| Soil Type | Condition | Persistence Finding |

|---|---|---|

| Loam (Mineral Soil) | Natural | Disappeared within 4 days (when formed from 3-hydroxycarbofuran). tandfonline.com |

| Sterile | More persistent than in natural loam (Carbofuran parent compound had 50% remaining at 8 weeks). tandfonline.com | |

| Muck (Organic Soil) | Natural | Disappeared within ~1 week (when formed from 3-hydroxycarbofuran). tandfonline.com |

| Sterile | 50% remained after 1 week. tandfonline.com |

Environmental Persistence and Dissipation Dynamics

The environmental persistence of this compound is generally considered to be low, particularly in biologically active soils. Field and laboratory studies indicate that it is a non-persistent metabolite that dissipates quickly. tandfonline.com

Studies have shown that after the application of carbofuran, this compound appears as a metabolite but does not accumulate to high levels. In a study of a sugarcane ecosystem, residues of carbofuran and its metabolites were determined, with the total residues having a half-life of 10.83 days. nih.gov However, studies focusing specifically on the metabolites show they are less persistent than the parent compound. tandfonline.com For example, this compound produced from 3-hydroxycarbofuran in natural loam soil disappeared completely within 4 days. tandfonline.com

There are some conflicting reports on its dissipation rate. One field study noted that about 5 to 10% of applied carbofuran converted to this compound, which then disappeared at about the same rate as the parent compound (which had a half-life of 46 to 117 days). This discrepancy may be due to different environmental conditions, such as lower soil temperatures or more acidic soil, which are known to slow degradation. canada.ca Another field study in Kenya found that after 112 days, the remaining amount of this compound was lower in soil with a history of carbofuran use (5.84%) compared to soil with no prior application (16.05%), suggesting that microbial populations adapt to degrade the compound more efficiently over time. nih.gov

Half-Life Determinations in Soil and Water Matrices

The half-life of this compound is notably short, indicating rapid degradation in various environmental compartments. Laboratory studies have shown that its persistence is significantly influenced by the matrix and the presence of microorganisms.

In soil, this compound is very short-lived. tandfonline.com One laboratory study observed that in sterile muck soil, only 50% of the initial amount remained after one week. tandfonline.com In natural loam soil, its disappearance is even more rapid. When formed from the degradation of 3-hydroxycarbofuran, this compound concentrations peaked in one day and subsequently disappeared within four days in loam and within approximately one week in muck soil. tandfonline.com Another study calculated the dissipation time (DT50), which is equivalent to half-life, for this compound in soil under laboratory conditions. researchgate.net

The degradation of this compound is also observed in aqueous systems. The presence of non-ionic micellar aggregates in basic water media has been shown to inhibit the hydrolysis of this compound, thereby affecting its degradation rate. researchgate.net

Table 1: Half-Life (DT50) of this compound in Soil

| Soil Type | Condition | Half-Life (Days) |

|---|---|---|

| Loam | Natural | < 4 |

| Muck | Natural | ~ 7 |

| Muck | Sterile | ~ 7 (50% remaining at 1 week) |

Factors Influencing Environmental Longevity

Several environmental factors significantly influence the persistence of this compound in soil and water.

Microbial Activity: The presence of soil microorganisms is a primary driver of this compound degradation. Its persistence is considerably shorter in natural, microbially active soils compared to sterile soils. tandfonline.com The degradation of carbofuran and its metabolites, including this compound, is generally associated with an increase in the concentration of microorganisms. researchgate.net

Soil Type: The composition of the soil, such as the distinction between mineral (loam) and organic (muck) soils, affects degradation rates. tandfonline.com The compound disappeared more quickly in natural loam than in natural muck soil. tandfonline.com

pH: The pH of the medium plays a crucial role. The basic hydrolysis of this compound is a significant degradation pathway. researchgate.net The stability of its parent compound, carbofuran, is highly dependent on pH, being more persistent in acidic conditions and degrading rapidly in alkaline media. fao.orgwho.intscispace.com This suggests that the degradation of this compound is also pH-dependent.

Temperature and Moisture: For the parent compound carbofuran, degradation is positively related to temperature and moisture content, with maximum degradation rates observed between 27°C and 35°C. scispace.com These factors likely influence the formation and subsequent degradation of this compound as well.

Mobility and Leaching Potential in Soil and Aquatic Systems

The mobility of this compound in soil dictates its potential to contaminate groundwater. Studies indicate that while it is a degradation product, its mobility differs from its parent compound.

A laboratory study assessing the leaching potential of various pesticides and their metabolites classified this compound based on the Groundwater Ubiquity Score (GUS) index. researchgate.net The GUS index for this compound was found to place it in the category of "transient" compounds, suggesting a moderate leaching potential. researchgate.netherts.ac.uk In contrast, the parent compound carbofuran showed a high leaching potential. researchgate.net

Interestingly, in soil column experiments where carbofuran was applied, its metabolites this compound and 3-hydroxycarbofuran were never detected in the leachates, despite carbofuran itself being found at high values. researchgate.net This is likely due to the rapid degradation of these metabolites in the soil matrix before they can leach. tandfonline.comresearchgate.net The high clay content in some soils can also limit the permeability and thus the leaching of such compounds. cabidigitallibrary.org

Table 2: Leaching Potential of this compound

| Compound | GUS Index | Leaching Potential Classification |

|---|---|---|

| This compound | 0.71 | Low / Transient |

| Carbofuran | > 2.8 | High |

GUS Index values are calculated; a higher value indicates greater leaching potential. researchgate.netherts.ac.uk

Status as an Emerging Pollutant in Environmental Systems

This compound is recognized as an emerging pollutant in environmental systems. typeset.ioresearchgate.netscispace.com This status is attributed to its detection in the environment and the toxicological concerns it raises, which can be comparable to the parent compound, carbofuran. typeset.ioresearchgate.netupm.edu.my

Although it is a transient metabolite, its formation from the widely used insecticide carbofuran means it can be continuously introduced into ecosystems like paddy water. typeset.ioscispace.com Studies have detected this compound as a metabolite in paddy water samples following carbofuran application. typeset.ioscispace.com The toxicity of this compound is a significant concern, as it is considered to be practically as harmful as carbofuran itself. researchgate.netupm.edu.my This contrasts with other metabolites like carbofuran phenol, which is significantly less toxic. researchgate.netupm.edu.my The combination of its formation from a common pesticide and its inherent toxicity underscores its importance as a pollutant of emerging concern that requires monitoring and further study. typeset.ioresearchgate.net

Advanced Analytical Methodologies for 3 Ketocarbofuran Research

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 3-ketocarbofuran from complex sample mixtures. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the principal techniques utilized for its analysis. tukenya.ac.ke More recently, electromigration techniques like micellar electrokinetic chromatography have also been explored.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of this compound, often employed in forensic investigations and residue analysis in various matrices like soil and plant tissues. researchgate.netnih.gov The successful application of GC-MS often requires a derivatization step to enhance the volatility and thermal stability of this compound and its related compounds.

One study detailed a method for determining carbofuran (B1668357) and its metabolite 3-hydroxycarbofuran (B132532) in maize and soil, highlighting the capability of GC-MS for such analyses. researchgate.net In forensic analysis of vulture tissues, GC-MS was used to confirm the presence of this compound, alongside carbofuran and 3-hydroxycarbofuran, demonstrating its suitability for identifying these toxic compounds in biological samples. nih.gov The extraction of these residues from complex matrices like sugarcane plants and soil often involves refluxing with hydrochloric acid, followed by partitioning into dichloromethane (B109758) and cleanup on an acidic alumina (B75360) column. researchgate.net

A gas chromatography-tandem mass spectrometric (GC-MS/MS) method was developed for the determination of carbofuran, carbaryl, and their metabolites in human blood plasma. nih.gov This method involved a derivatization step using trifluoroacetic acid anhydride (B1165640) to make the compounds volatile for GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of this compound and other carbofuran metabolites in a wide array of samples, including food and biological matrices. sigmaaldrich.comcapes.gov.brscite.aiacs.org This technique generally does not require the derivatization step often necessary for GC-MS, simplifying sample preparation.

A notable application of LC-MS/MS is the analysis of carbosulfan (B1218777) and its metabolites, including this compound, in food products like oranges, potatoes, and rice. sigmaaldrich.comscite.aiacs.org One such method utilized pressurized liquid extraction (PLE) for sample preparation followed by LC-quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) in positive ion mode. sigmaaldrich.comcapes.gov.brscite.aiacs.org This approach allows for both the identification and quantification of the target compounds at levels well below regulatory concern. sigmaaldrich.comscite.aiacs.org

In a recent study on date palm fruit, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used to monitor carbosulfan and its metabolites, including this compound. nih.gov This method demonstrated excellent linearity and low limits of detection. nih.gov For the analysis of carbofuran residues in fruits and vegetables, a QuEChERS-based method coupled with LC-MS/MS has been presented. eurl-pesticides.eu

The versatility of LC-MS/MS also extends to the analysis of these compounds in various environmental and biological samples, providing a powerful tool for monitoring and risk assessment. zenodo.orgjelsciences.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar electrokinetic chromatography (MEKC) offers a viable alternative to traditional chromatographic methods for the analysis of this compound and related pesticides. researchgate.netnih.gov This technique utilizes a surfactant above its critical micelle concentration to form a pseudostationary phase, enabling the separation of both charged and neutral molecules.

A method was developed for the simultaneous determination of this compound, carbofuran, carbosulfan, isoprocarb, and 3-hydroxycarbofuran using MEKC with UV detection. researchgate.net The optimal separation was achieved using a 20 mM phosphate (B84403) buffer (pH 8.0) containing 15 mM sodium dodecyl sulfate (B86663) (SDS). researchgate.net This method demonstrated good separation efficiency and sensitivity, with detection limits in the micromolar range. researchgate.net The linear range for this compound was found to be between 1.0 and 50.0 μM. researchgate.netresearchgate.net

MEKC has been highlighted as a technique that is becoming an alternative analytical approach due to its minimized consumption of sample and reagent, high speed, and separation efficiency. mdpi.com

Advanced Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction techniques used to isolate the analyte from complex matrices such as food, environmental, and biological samples. nih.govscielo.br

Pressurized Liquid Extraction (PLE): This technique has been successfully used for the extraction of this compound and other carbosulfan metabolites from food matrices like oranges, potatoes, and rice. sigmaaldrich.comscite.aiacs.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. A QuEChERS-based method has been developed for the analysis of carbofuran and its metabolites in fruits and vegetables, as well as in date palm fruit. nih.goveurl-pesticides.eu

Solid-Phase Extraction (SPE): SPE is a common cleanup technique used after initial extraction. In a method for analyzing carbamates in human plasma, Oasis HLB (Hydrophobic Lipophilic Balance) cartridges were used for sample cleanup after a protein precipitation step. nih.gov

Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP): This method has been optimized for the extraction of carbamates from beverages like grape juice and chocolate milk. scielo.br The process involves homogenization with an organic solvent (acetonitrile) followed by freezing to separate the phases. scielo.br

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique that is rapid and requires minimal solvent. It has been coupled with MEKC for the analysis of various pesticides. nih.gov

Immunoaffinity Extraction (IAE): A selective method for determining carbofuran in complex environmental and biological samples has been developed using IAE followed by on-line preconcentration and HPLC/UV analysis. researchgate.net

Method Validation: Sensitivity, Selectivity, and Reproducibility

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key parameters for validation include accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, linearity, and robustness. europa.eueuropa.eu

For the LC-QqTOF-MS method used to analyze carbosulfan and its metabolites, the method was found to be precise, with relative standard deviations (RSD) for repeatability (within-day) ranging from 5% to 11% and for reproducibility (interday) from 8% to 13%. sigmaaldrich.comscite.aiacs.org The limits of quantification (LOQ) for this method ranged from 10 to 70 µg/kg for the different metabolites. sigmaaldrich.comscite.aiacs.org

In the HPLC-MS/MS analysis of carbosulfan and its metabolites in dates, the method showed excellent linearity (R² > 0.998), low limits of detection (LOD) (0.001–0.048 μg/kg), and low limits of quantification (LOQ) (0.003–0.14 μg/kg). nih.gov Recoveries were high (92-103%) with low RSD values (1–9%). nih.gov

The MEKC method for the analysis of this compound and other pesticides demonstrated good linearity with a regression coefficient (R²) larger than 0.995. researchgate.netresearchgate.net The detection limits for this compound were 0.3 μM. researchgate.net This method also showed excellent repeatability (3.3%) and reproducibility (4.5%) when applied to a carbofuran-spiked rice sample. researchgate.netresearchgate.net

A GC-MS/MS method for carbamates in human plasma demonstrated linearity over a range of 0.50-250 ng/mL, with LODs from 0.015-0.151 ng/mL. nih.gov Inter-day and intra-day precision (RSD) were less than 18%, and accuracy ranged from -12.0% to 15.0%. nih.gov

Application in Environmental Monitoring and Biological Samples

The developed analytical methodologies are crucial for monitoring this compound in various environmental and biological samples to assess exposure and ensure safety.

Environmental Samples: Analytical methods have been applied to monitor this compound and related compounds in soil and water. researchgate.netresearchgate.net For instance, the persistence of carbofuran and its metabolites was studied in sugarcane plants and the surrounding soil. researchgate.net A selective method using immunoaffinity extraction was developed for the trace level determination of carbofuran in dam water. researchgate.net

Biological Samples: The analysis of this compound in biological samples is essential for forensic toxicology and exposure assessment. A combined HPLC and GC-MS method was successfully used for the forensic analysis of carbofuran and its metabolites, including this compound, in vulture tissues, providing evidence of poisoning. nih.govperegrinefund.org Concentrations of this compound were found in the beaks, feet, and crop content of the vultures. nih.govperegrinefund.org A GC-MS/MS method has been developed and applied to determine carbamate (B1207046) levels in the plasma of pesticide users. nih.gov Furthermore, a method was developed for the analysis of carbofuran in methanolic extracts of epithelial cervical-uterine tissue. researchgate.net

A recent study investigated the residual levels of carbosulfan and its metabolites in date palm fruit, finding this compound in 43 of the analyzed samples. nih.gov

Interactive Data Table: Validation Parameters for this compound Analysis

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| LC-QqTOF-MS | Food | - | 10 - 70 µg/kg | - | 55 - 94 | sigmaaldrich.comscite.aiacs.org |

| HPLC-MS/MS | Date Palm Fruit | 0.048 µg/kg | 0.14 µg/kg | > 0.998 | 92 - 103 | nih.gov |

| MEKC | Standard Solution | 0.3 µM | - | > 0.995 | - | researchgate.net |

| MEKC | Spiked Rice Sample | - | - | - | 95.5 ± 1.4 | researchgate.netresearchgate.net |

| GC-MS/MS | Human Plasma | 0.015 - 0.151 ng/mL | - | - | 81 - 107 | nih.gov |

Interactive Data Table: this compound Concentrations in Biological Samples

| Sample Type | Concentration Range (mg/kg dry weight) | Analytical Method | Reference |

|---|---|---|---|

| Vulture Beaks | bdl - 0.499 | HPLC, GC-MS | nih.govperegrinefund.org |

| Vulture Feet | 0.024 - 0.190 | HPLC, GC-MS | nih.govperegrinefund.org |

| Vulture Crop Content | 0.179 - 0.219 | HPLC, GC-MS | nih.govperegrinefund.org |

| Laced Carcass Muscle | 0.078 - 0.082 | HPLC, GC-MS | nih.govperegrinefund.org |

| Soil from Poisoning Site | 0.590 - 1.010 | HPLC, GC-MS | nih.govperegrinefund.org |

| Date Palm Fruit | All below MRL (avg. 0.3 µg/kg) | HPLC-MS/MS | nih.gov |

Structure Activity Relationships Sar and Molecular Interactions

Correlating 3-Ketocarbofuran's Molecular Structure with Cholinesterase Inhibitory Activity

This compound, a major metabolite of the insecticide carbofuran (B1668357), is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.govnih.gov The inhibitory activity of this compound is intrinsically linked to its molecular structure, which allows it to bind to the active site of AChE, thereby preventing acetylcholine from being hydrolyzed. researchgate.netwjarr.com

The core structure of this compound features a carbamate (B1207046) ester group, which is crucial for its inhibitory action. This group mimics the structure of acetylcholine, allowing the molecule to fit into the enzyme's active site. The presence of the ketone group at the 3-position of the benzofuran (B130515) ring system enhances the compound's affinity for the enzyme. ambadi.org.in

The reversible nature of the inhibition by this compound and other carbamates is a key aspect of their mode of action. researchgate.netresearchgate.net Unlike organophosphates, which form a more stable, slowly reversible bond with AChE, the carbamoylated enzyme formed with this compound hydrolyzes more rapidly, allowing for the potential recovery of enzyme function. researchgate.net

Table 1: Comparative Cholinesterase Inhibitory Activity

| Compound | Target Organism/Enzyme | Measurement | Value | Reference |

| This compound | Honey Bee Cholinesterase | Affinity Constant (Ka) | High affinity | ambadi.org.in |

| Carbofuran | Honey Bee Cholinesterase | Affinity Constant (Ka) | 12-fold lower affinity than this compound | ambadi.org.in |

| 3-Hydroxycarbofuran (B132532) | Honey Bee Cholinesterase | Affinity Constant (Ka) | 25-fold lower affinity than this compound | ambadi.org.in |

| This compound | Meloidogyne incognita AChE | I50 | 0.59 x 10⁻⁶ M | ird.fr |

| Carbofuran | Meloidogyne incognita AChE | I50 | 0.02 x 10⁻⁶ M | ird.fr |

| 3-Hydroxycarbofuran | Meloidogyne incognita AChE | I50 | 0.37 x 10⁻⁶ M | ird.fr |

Investigations into Structural Modifications and Analog Design

Research into the structural modifications of carbamate insecticides, including analogs of this compound, has been driven by the need to understand the structural requirements for potent cholinesterase inhibition and to develop compounds with improved properties. The synthesis of various substituted aryl N-methoxy-N-methylcarbamates, for example, has provided insights into how different substituents on the aromatic ring influence inhibitory activity. epa.gov

The metabolism of carbosulfan (B1218777), a precursor to carbofuran, provides a natural example of structural modification. Carbosulfan is metabolized in the liver to carbofuran, which is then further oxidized to 3-hydroxycarbofuran and this compound. gla.ac.uk The cleavage of the nitrogen-sulfur bond in carbosulfan to form carbofuran is a critical step, highlighting the importance of this linkage in the bioactivation of the pesticide. gla.ac.uk

Further modifications can be seen in the degradation pathways of carbofuran, where hydrolysis of the carbamate ester linkage leads to the formation of phenolic derivatives. inchem.orgchemicalbook.in These phenolic metabolites, such as 3-keto-7-phenolcarbofuran, generally exhibit significantly lower toxicity, indicating that the intact carbamate group is essential for high inhibitory potency. iastate.edu

The design of analogs has also focused on altering the carbamate moiety itself. For instance, the replacement of the N-methyl group with other substituents can modulate the compound's reactivity and binding affinity to AChE. These studies are crucial for developing a comprehensive understanding of the structure-activity relationships within this class of inhibitors.

Table 2: Key Structural Modifications and Their Impact

| Original Compound/Group | Modification | Resulting Compound/Group | Impact on Activity | Reference |

| Carbosulfan | Cleavage of N-S bond | Carbofuran | Increased toxicity | gla.ac.uk |

| Carbofuran | Oxidation at C-3 | This compound | Potent cholinesterase inhibitor | ird.frinchem.org |

| This compound | Hydrolysis of carbamate ester | 3-Keto-7-phenolcarbofuran | Reduced toxicity | iastate.edu |

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become invaluable tools for elucidating the interactions between cholinesterase inhibitors like this compound and their target enzyme at the molecular level. bohrium.commdpi.complos.org These methods allow researchers to predict the binding poses, affinities, and key interactions of ligands within the active site of acetylcholinesterase. nih.govarxiv.org

Molecular docking studies have been employed to investigate the binding of carbofuran and its metabolites to AChE from various species. nih.gov These studies help to visualize how the ligand orients itself within the enzyme's active site gorge and which amino acid residues are involved in the binding. The results can explain the observed inhibitory activities and species-specific differences. nih.gov

For carbamate inhibitors, the docking process typically involves placing the carbamate moiety in proximity to the catalytic serine residue in the active site. The orientation is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov While specific docking studies on this compound are not extensively detailed in the provided results, the general principles derived from studies on carbofuran are applicable. nih.gov

Quantum biochemistry calculations can further refine the understanding of the binding affinity by providing more accurate estimations of the interaction energies. nih.gov These computational approaches, when combined with experimental data, provide a powerful platform for understanding structure-activity relationships and for the rational design of new, more selective, and effective cholinesterase inhibitors.

Stereochemical Aspects of Activity and Metabolism

The metabolism of carbofuran to its various metabolites, including this compound, can be influenced by stereochemical factors, although this aspect is less explored for carbofuran compared to other pesticides like fonofos. epa.gov The enzymes responsible for metabolism, such as cytochrome P450s, can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. researchgate.netnih.gov

In the case of carbofuran, the primary metabolic pathway leading to this compound involves an initial hydroxylation at the 3-position to form 3-hydroxycarbofuran, which is then oxidized to this compound. inchem.orgiastate.edu While carbofuran itself is not chiral, the introduction of a hydroxyl group at the 3-position in 3-hydroxycarbofuran creates a chiral center. Consequently, the subsequent oxidation to the achiral this compound proceeds from a chiral precursor.

While the direct stereochemical aspects of this compound's activity are not a primary focus in the available literature, the stereoselectivity of the metabolic enzymes that produce its precursor, 3-hydroxycarbofuran, is an important consideration in understanding its formation and potential biological effects. Further research into the stereoselective metabolism of carbofuran could provide a more detailed picture of the formation and activity of its metabolites. researchgate.net

Emerging Research Directions and Future Perspectives on 3 Ketocarbofuran

Development of Comprehensive Integrated Risk Assessment Models

The assessment of pesticide safety is evolving beyond focusing solely on the parent compound to include the environmental and toxicological significance of its transformation products. iastate.edu For 3-ketocarbofuran, a major metabolite of the insecticide carbofuran (B1668357), this shift necessitates the development of comprehensive and integrated risk assessment models. Such models are crucial because metabolites like this compound can exhibit toxicity comparable to the original pesticide. upm.edu.my

Current research highlights the inadequacy of regulatory policies that often lack sufficient scientific data on these transformation products. iastate.edu The U.S. Environmental Protection Agency (EPA), for instance, requires the identification of degradation products that form at levels greater than 10% of the applied pesticide, a category into which this compound often falls. iastate.eduherts.ac.uk However, mere identification is insufficient for a thorough risk assessment. iastate.edu

Future models aim to integrate various data points to create a more holistic risk profile. This includes:

Environmental Fate and Persistence: Understanding how this compound forms, moves, and persists in different environmental compartments like soil and water is fundamental. regulations.gov Its high water solubility suggests a potential for groundwater contamination. nih.gov

Combined Toxicity: Assessing the toxicity of the mixture of the parent compound (carbofuran) and its metabolites (including this compound and 3-hydroxycarbofuran) is critical, as they often occur together in the environment. researchgate.netresearchgate.net

Predictive Modeling: Advanced models are being developed to predict the formation and fate of transformation products at larger scales, from individual plots to entire catchments. frontiersin.org This allows for a more proactive and comprehensive assessment of potential environmental exposure. frontiersin.org

A significant challenge in developing these models is the lack of extensive toxicological and environmental fate data specifically for this compound. iastate.edu Generating this data is a key research priority to ensure that risk assessments accurately reflect the total environmental burden posed by the use of carbofuran. iastate.edu

Table 1: Key Parameters for Integrated Risk Assessment of this compound

| Parameter | Relevance to Risk Assessment | Research Focus |

| Formation Rate | Determines the concentration and prevalence of this compound in the environment following carbofuran application. | Quantifying formation fractions in different environmental matrices (soil, water) under various conditions (pH, temperature, microbial activity). frontiersin.org |

| Toxicity Profile | This compound can be as toxic as the parent compound, carbofuran, contributing significantly to the overall risk. upm.edu.my | Conducting specific toxicological studies on various non-target organisms to establish its individual hazard profile. iastate.eduresearchgate.net |

| Mobility & Persistence | High water solubility and persistence influence its potential to contaminate ground and surface water resources. regulations.govherts.ac.uk | Studying its adsorption-desorption characteristics in different soil types and its degradation half-life in aquatic systems. regulations.gov |

| Combined Effects | Environmental exposures involve a mixture of carbofuran and its metabolites, whose combined toxic effects may differ from individual compounds. | Investigating the synergistic or additive toxic effects of co-occurring carbofuran, this compound, and 3-hydroxycarbofuran (B132532). researchgate.net |

Advanced Bioremediation and Phytoremediation Strategies for Contamination

Addressing environmental contamination by this compound and its parent compound is a critical area of research, with a focus on sustainable and cost-effective biological methods. Advanced bioremediation and phytoremediation strategies are at the forefront of these efforts, utilizing microorganisms and plants to degrade or remove these toxic compounds from soil and water.

Bioremediation involves the use of microorganisms, particularly bacteria and fungi, to break down contaminants. Research has identified several microbial species capable of degrading carbofuran and its metabolites. hibiscuspublisher.com Fungal degradation can occur via hydroxylation and subsequent oxidation to form this compound. researchgate.net Certain bacterial strains from genera such as Pseudomonas, Achromobacter, and Cupriavidus have demonstrated the ability to use carbamates as a source of carbon. hibiscuspublisher.comnih.govucr.ac.cr The development of microbial consortia, which are communities of multiple microbial species, is a promising strategy, as synergistic metabolic activities can lead to more efficient and complete degradation compared to single-strain applications. researchgate.netmdpi.com

Phytoremediation uses plants to clean up contaminated environments. thaiscience.info This can occur through several mechanisms, including the uptake and accumulation of the contaminant, or the stimulation of microbial degradation in the soil surrounding the plant roots (the rhizosphere). thaiscience.info Studies have shown that the presence of plants can accelerate the degradation of carbofuran in soil, with half-lives significantly reduced in planted versus non-planted soil. thaiscience.info Research has identified specific plant species, such as the sunflower (Helianthus annuus L.), as having a high potential for phytoremediation due to their ability to accumulate carbofuran residues in their tissues. researchgate.net

Future research is directed towards optimizing these biological strategies. This includes the immobilization of effective bacterial strains on carrier materials like rice straw to enhance their degradation efficiency in soil and the genetic engineering of microbes to enhance their degradative pathways. eeer.org For phytoremediation, the focus is on identifying and cultivating hyper-accumulating plant species that are tolerant to the contaminant.

Table 2: Organisms Studied for Remediation of Carbofuran and its Metabolites

| Remediation Strategy | Organism Type | Examples of Genera/Species | Mechanism/Finding |

| Bioremediation | Bacteria | Chryseobacterium sp., Bacillus sp., Cupriavidus sp., Achromobacter sp., Pseudomonas sp. | Capable of using carbofuran as a sole source of carbon and energy, breaking it down into less toxic intermediates. nih.govucr.ac.creeer.org |

| Bioremediation | Fungi | Trametes versicolor | Ligninolytic fungi used to bioaugment soil mixtures, enhancing the degradation of carbofuran. nih.gov |

| Phytoremediation | Plants | Helianthus annuus L. (Sunflower) | Demonstrated high accumulation of carbofuran in its stems and leaves, suggesting potential for phytoextraction. researchgate.net |

| Phytoremediation | Plants | Various crops (rice, corn, beans) | Presence of plants in soil was shown to accelerate the degradation of carbofuran, reducing its half-life. thaiscience.info |

Application of Omics Technologies (e.g., Toxicogenomics, Metabolomics) in Ecotoxicological Studies

The advent of "omics" technologies is revolutionizing ecotoxicology by providing a deeper understanding of the molecular-level impacts of contaminants like this compound on organisms. acs.org These high-throughput techniques, including toxicogenomics, proteomics, and metabolomics, allow scientists to move beyond traditional toxicity endpoints and investigate the complex biological responses triggered by chemical exposure. imrpress.comecetoc.org

Toxicogenomics studies how an organism's genome responds to toxic substances by analyzing changes in gene expression (transcriptomics). nih.gov For a compound like this compound, this can reveal the specific genes and cellular pathways that are disrupted upon exposure. This information is vital for identifying mechanisms of toxicity and developing sensitive biomarkers of exposure and effect. imrpress.comdiva-portal.org While specific toxicogenomic studies on this compound are still emerging, the approach holds immense potential for predicting adverse outcomes and improving risk assessment. nih.gov

Metabolomics is the comprehensive analysis of small-molecule metabolites within an organism. nih.gov Exposure to a toxicant can cause significant shifts in the metabolome, reflecting alterations in biochemical pathways. nih.gov A metabolomics approach applied to this compound exposure could identify unique metabolic fingerprints associated with its toxicity. For instance, a study on the bacterium Chryseobacterium sp. used metabolomics to trace the degradation pathway of carbofuran and identify changes in the bacterial metabolome, revealing stress responses and the production of secondary metabolites. nih.gov This type of analysis helps to understand not only the toxic effects but also the detoxification and adaptation mechanisms in exposed organisms. dntb.gov.ua

The integration of multiple omics datasets (multi-omics) offers a systems-biology perspective on ecotoxicology. dntb.gov.uamdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of how this compound interacts with biological systems, from the initial molecular initiating event to the ultimate adverse outcome. imrpress.com This holistic approach is crucial for developing more accurate predictive models of toxicity and for assessing the risks posed by this compound and other environmental contaminants. acs.org

Table 3: Application of Omics Technologies in Ecotoxicology

| Omics Technology | Definition | Application to this compound Research | Potential Insights |

| Toxicogenomics | The study of how the genome (gene expression) of an organism responds to toxicants. nih.gov | Analyzing changes in gene expression in non-target species (e.g., aquatic invertebrates, fish) after exposure. diva-portal.org | Identification of specific genes and pathways affected, mechanisms of toxicity, and development of gene-based biomarkers. imrpress.com |

| Proteomics | The large-scale study of proteins, their structures, and functions. | Identifying changes in the protein profile of organisms exposed to this compound. | Understanding alterations in key cellular functions, such as enzyme activity and structural protein integrity. imrpress.com |

| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. nih.gov | Profiling the metabolic changes in organisms to identify biomarkers of exposure and effect. nih.gov | Revealing disruptions in metabolic pathways (e.g., energy metabolism, amino acid synthesis) and identifying detoxification products. dntb.gov.ua |

| Multi-Omics | The integration of different omics datasets to provide a systems-level understanding. mdpi.com | Combining genomic, transcriptomic, and metabolomic data to model the complete biological response to this compound. | Constructing comprehensive Adverse Outcome Pathways (AOPs) and improving predictive toxicology models. acs.orgimrpress.com |

Global Regulatory Science and Policy Implications

The regulation of this compound is intrinsically linked to the global policies governing its parent compound, carbofuran. Due to carbofuran's high toxicity, it has been banned or severely restricted in numerous jurisdictions, including the European Union, Canada, and the United States. upm.edu.mywikipedia.org These regulatory actions inherently reduce the environmental introduction of this compound.

A comprehensive regulatory framework for pesticides examines all phases of the product life-cycle, from development to use and environmental fate. croplifeasia.org A critical aspect of modern regulatory science is the consideration of major metabolites. Regulatory bodies like the U.S. EPA and the European Food Safety Authority (EFSA) require data on the formation, persistence, and toxicity of transformation products that are formed in significant amounts, such as this compound. iastate.edufrontiersin.org For example, the European Union's regulatory action to ban carbofuran was based on risk assessments that identified unacceptable risks to non-target organisms like birds, mammals, and aquatic life, concerns that extend to its equally toxic metabolites. pic.int

However, the global regulatory landscape is not uniform. While banned in some regions, carbofuran remains in use in parts of Asia, South America, and Australia, meaning this compound continues to be an environmental contaminant of concern in these areas. wikipedia.org This disparity highlights a major challenge in global pesticide management.

Future policy directions are being shaped by several key factors:

Increased focus on metabolites: There is a growing scientific and regulatory consensus that risk assessments must include major toxic metabolites to be sufficiently protective of environmental and human health. iastate.edu

Science-based decision making: Regulatory agencies increasingly rely on robust scientific data. croplife.ca A lack of specific data on the ecotoxicology and environmental fate of this compound can hamper the development of precise regulations. iastate.edu

International Harmonization: Efforts like the Rotterdam Convention aim to control the international trade of hazardous chemicals, promoting a shared responsibility between exporting and importing countries. pic.int Listing carbofuran under such conventions reflects a global move towards stricter controls.

The policy implications for this compound are clear: as long as carbofuran is used, its metabolites will be present in the environment. Therefore, effective regulation requires a holistic approach that considers the entire life cycle and degradation pathway of the parent pesticide, supported by robust and specific scientific research on its transformation products. iastate.educroplifeasia.org

Q & A

How can 3-ketocarbofuran and its parent compound carbofuran be reliably detected and quantified in environmental matrices at trace levels?

Methodological Answer:

Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) is a robust method for identifying and confirming this compound alongside carbofuran and other metabolites (e.g., 3-hydroxycarbofuran) at trace levels (≤0.05 mg/kg). Key steps include:

- Sample Preparation : Use pressurized liquid extraction (PLE) for recovery rates of 55–94% .

- Separation : Optimize chromatographic conditions (e.g., gradient elution) to resolve structurally similar metabolites.

- Detection : Employ positive ion mode with high-resolution mass spectrometry for unambiguous identification via accurate mass measurements (±5 ppm) .

- Validation : Ensure precision with intra-day RSD <11% and inter-day RSD <13% .

What experimental design considerations are critical for studying the environmental persistence and degradation kinetics of this compound?

Advanced Considerations: